![molecular formula C21H20N2O4S B2829203 N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339103-43-4](/img/structure/B2829203.png)

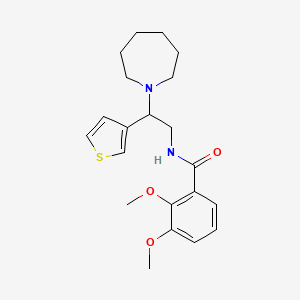

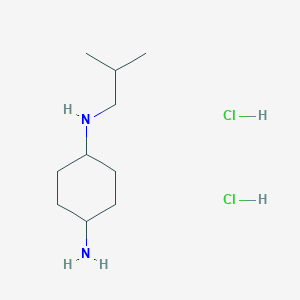

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

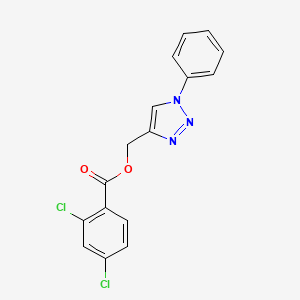

The compound “N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenylsulfonyl group, and an anilino group, all attached to an acetamide core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylsulfonyl group could participate in substitution reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures often have moderate to high molecular weights, and may have specific melting points, boiling points, and solubilities .科学的研究の応用

Conventional vs. Microwave-Assisted Synthesis

Research has explored the synthesis of triazole analogues, including N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide, using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating significant biological activities. The study highlights the impact of synthesis methods on the yield and reaction time, providing insights into efficient production techniques for such compounds (Virk et al., 2018).

Catalytic Hydrogenation for Green Synthesis

Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. Utilizing a novel Pd/C catalyst developed by the research group, the study showcased the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, achieving high selectivity and good stability. This research contributes to the development of environmentally friendly production methods for chemical intermediates (Zhang Qun-feng, 2008).

Hydroxy Substitution Synthesis

A method for N-alkylation of amides, lactams, carbamates, ureas, and anilines with 4,4'-dimethoxybenzhydrol in acetic acid was demonstrated, showcasing the versatility of 4-methoxyphenyl compounds in organic synthesis. This approach offers a pathway to a range of substituted benzhydrol derivatives, expanding the toolkit for synthetic chemists (Henneuse et al., 1996).

Mineralization of Paracetamol in Aqueous Medium

The degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in water using a boron-doped diamond electrode was studied, highlighting the compound's environmental impact and degradation pathways. The research showed complete mineralization of paracetamol, with the generation of NH4+ and NO3- ions, emphasizing the role of advanced oxidation processes in removing pharmaceuticals from water (Brillas et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-19-14-12-17(13-15-19)22-21(24)16-23(18-8-4-2-5-9-18)28(25,26)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJOUYXWCGIXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)